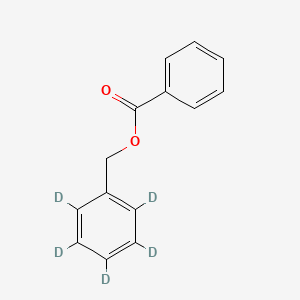

Benzyl benzoate-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

217.27 g/mol |

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl)methyl benzoate |

InChI |

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2/i1D,3D,4D,7D,8D |

InChI Key |

SESFRYSPDFLNCH-DYVTXVBDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C2=CC=CC=C2)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of Benzyl Benzoate-d5

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Benzyl benzoate-d5. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their studies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides a visual representation of a common synthetic workflow.

Core Physical and Chemical Properties

This compound is the deuterated form of Benzyl benzoate, with five deuterium atoms replacing five hydrogen atoms on the phenyl ring of the benzyl group.[1] While many physical properties are not extensively reported for the deuterated variant, they are expected to be very similar to the non-deuterated (protio) form. The primary difference lies in the molecular weight due to the presence of deuterium.

Below is a summary of the key physical and chemical properties for both Benzyl benzoate and its deuterated analog, this compound.

| Property | This compound | Benzyl Benzoate |

| Molecular Formula | C₁₄D₅H₇O₂[1] | C₁₄H₁₂O₂[2][3] |

| Molecular Weight | 217.27 g/mol [1] | 212.24 g/mol [2][4] |

| CAS Number | 347840-01-1[1][5] | 120-51-4[2][3] |

| Appearance | Colorless oily liquid or solid flakes depending on temperature.[6][7] | Clear, colorless oily liquid.[6][8] |

| Odor | Faintly aromatic, sweet-balsamic.[3][7][8] | Faintly aromatic, sweet-balsamic.[3][7][8] |

| Melting Point | Not explicitly reported; expected to be near 17-21 °C. | 17-21 °C (63-70 °F)[3][6][9] |

| Boiling Point | Not explicitly reported; expected to be near 323-324 °C. | 323-324 °C (613-615 °F)[3][6][9] |

| Density | Not explicitly reported; expected to be near 1.118 g/cm³. | 1.118 g/cm³ at 20 °C.[4][6][9] |

| Refractive Index | Not explicitly reported; expected to be near 1.568-1.571. | 1.568 - 1.571 (20 °C/D)[4] |

Solubility Profile

The solubility of this compound is presumed to be identical to that of Benzyl benzoate. It is characterized by its poor solubility in water and good solubility in most organic solvents.[7][10]

| Solvent | Solubility | Temperature |

| Water | Insoluble (approx. 0.003 g/100 mL)[10] | 20 °C[10] |

| Ethanol | Soluble[7][8][10] | Room Temperature |

| Ether | Soluble[7][10] | Room Temperature |

| Chloroform | Soluble[7] | Room Temperature |

| Glycerin | Insoluble[7] | Room Temperature |

Experimental Protocols

Synthesis of Benzyl Benzoate via Esterification

This protocol describes the synthesis of Benzyl benzoate from sodium benzoate and benzyl chloride, a common industrial method.[11][12]

Materials:

-

Sodium Benzoate

-

Benzyl Chloride (or Benzyl-d5-Chloride for the deuterated product)

-

Phase Transfer Catalyst (e.g., a tertiary amine like triethylamine)[12]

-

Aqueous solution for washing (e.g., water, sodium bicarbonate solution)

-

Organic solvent for extraction (if necessary)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A slurry of dry sodium benzoate is prepared in a slight excess of benzyl chloride in a reaction vessel equipped with a stirrer and a condenser.[12]

-

Catalysis: A small amount of a tertiary amine catalyst is added to the mixture. This lowers the required reaction temperature and time.[12]

-

Heating: The mixture is heated to approximately 130-140°C with continuous stirring for about one hour.[12]

-

Work-up:

-

Purification: The crude ester is purified via distillation under reduced pressure to isolate the high-purity Benzyl benzoate.[11]

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Benzyl benzoate.

References

- 1. Benzyl-2,3,4,5,6-d5 Benzoate | LGC Standards [lgcstandards.com]

- 2. Benzyl Benzoate (CAS 120-51-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 4. 120-51-4・Benzyl Benzoate・021-01333・025-01331・025-01336[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. atamankimya.com [atamankimya.com]

- 7. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 8. 2017erp.com [2017erp.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Benzyl benzoate [sitem.herts.ac.uk]

- 12. The preparation method of benzyl benzoate_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Deuterated Benzyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated benzyl benzoate, a critical isotopically labeled compound with applications in drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. This document details the synthetic pathways, experimental protocols, and characterization of deuterated benzyl benzoate, with a focus on providing practical information for researchers in the field.

Introduction

Benzyl benzoate, the ester of benzyl alcohol and benzoic acid, is a widely used compound in pharmaceuticals and cosmetics.[1] The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of a drug molecule without changing its fundamental pharmacological properties. This "deuterium effect" can lead to improved pharmacokinetic profiles, reduced toxicity, and enhanced therapeutic efficacy. Consequently, the synthesis of deuterated benzyl benzoate and other isotopically labeled compounds is of significant interest to the drug development community.

This guide will focus on the synthesis of benzyl benzoate-d7, a common isotopologue where the five protons on the benzoic acid phenyl ring and the two benzylic protons are replaced with deuterium. The primary synthetic strategy involves the esterification of deuterated benzoic acid with deuterated benzyl alcohol.

Synthetic Pathways

The synthesis of deuterated benzyl benzoate can be approached by preparing the deuterated precursors, benzoic acid-d5 and benzyl alcohol-d2, followed by an esterification reaction.

Synthesis of Deuterated Precursors

2.1.1. Benzoic Acid-d5

A common method for the synthesis of benzoic acid-d5 involves the reductive dehalogenation of a perhalogenated benzoic acid, such as pentabromobenzoic acid, in the presence of a deuterium source.

2.1.2. Benzyl Alcohol-d2

Benzyl alcohol-d2 can be synthesized through the reduction of a suitable benzaldehyde derivative using a deuterium-donating reducing agent.

Esterification of Deuterated Precursors

The final step in the synthesis is the esterification of benzoic acid-d5 with benzyl alcohol-d2. The Fischer-Speier esterification is a widely used and effective method for this transformation.[1] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1] To drive the equilibrium towards the ester product, the water formed during the reaction is typically removed.

Alternatively, other esterification methods such as using dicyclohexylcarbodiimide (DCC) as a coupling agent or the reaction of an acyl halide with the alcohol can be employed.

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis of deuterated benzyl benzoate.

Experimental Protocols

The following are representative experimental protocols for the synthesis of deuterated benzyl benzoate.

General Esterification Procedure (Fischer-Speier)

A mixture of benzoic acid (or its deuterated analogue) and benzyl alcohol (or its deuterated analogue) is subjected to microwave irradiation in the presence of a catalytic amount of concentrated sulfuric acid.[2]

Reaction Parameters:

| Parameter | Value |

| Benzoic Acid | 5.60 mmol |

| Benzyl Alcohol | 1.00 mmol |

| Concentrated H2SO4 | Catalytic amount |

| Microwave Power | 360 W |

| Reaction Time | 5 min |

Upon completion, the reaction mixture is cooled, and the product is extracted and purified.

Purification Protocol

The crude product from the esterification reaction is typically purified by the following steps:

-

Washing: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic components.

-

Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Distillation or Chromatography: The final product is purified by vacuum distillation or column chromatography on silica gel.[3]

Quantitative Data

| Reaction Step | Reactants | Product | Catalyst | Yield |

| Esterification | Benzoic Acid, Benzyl Alcohol | Benzyl Benzoate | H2SO4 (microwave) | High conversion[2] |

| Esterification | Sodium Benzoate, Benzyl Chloride | Benzyl Benzoate | Zinc Oxide | 99-99.5% |

| Transesterification | Methyl Benzoate, Benzyl Alcohol | Benzyl Benzoate | Base | High yield[4] |

Characterization

The synthesized deuterated benzyl benzoate should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: In the 1H NMR spectrum of non-deuterated benzyl benzoate, characteristic signals are observed for the aromatic protons and the benzylic protons.[5] For benzyl benzoate-d7, the signals corresponding to the protons on the benzoic acid ring and the benzylic protons will be absent or significantly reduced in intensity, confirming successful deuteration.

13C NMR: The 13C NMR spectrum can be used to confirm the carbon skeleton of the molecule. The chemical shifts for the carbonyl carbon and the aromatic carbons can be compared to those of the non-deuterated standard.[5]

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and isotopic purity of the deuterated product. The mass spectrum of non-deuterated benzyl benzoate shows a molecular ion peak (M+) at m/z 212.[6] For benzyl benzoate-d7, the molecular ion peak is expected to be at m/z 219. The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.

The fragmentation pattern in the mass spectrum can also provide structural information. A characteristic fragment for benzyl benzoate is the benzoyl cation at m/z 105.[6]

Logical Relationships in Synthesis

The synthesis of deuterated benzyl benzoate follows a logical progression from the preparation of deuterated starting materials to the final esterification and purification steps. The choice of deuteration method for the precursors and the esterification conditions will influence the overall yield and isotopic purity of the final product.

Caption: Logical flow of the synthesis and analysis of deuterated benzyl benzoate.

Conclusion

This technical guide has outlined the key aspects of the synthesis of deuterated benzyl benzoate. By following the described synthetic pathways and experimental protocols, researchers can successfully prepare this valuable isotopically labeled compound for use in a variety of scientific applications, particularly in the field of drug development. Careful characterization of the final product is essential to ensure its identity, purity, and isotopic enrichment.

References

- 1. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Benzyl Benzoate | PPTX [slideshare.net]

- 5. rsc.org [rsc.org]

- 6. Benzyl Benzoate [webbook.nist.gov]

Technical Guide: Benzyl Benzoate-d5 (CAS 347840-01-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl benzoate-d5 (CAS 347840-01-1), a deuterated analog of Benzyl benzoate. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Physicochemical Properties

This compound is the deuterated form of Benzyl benzoate, with five deuterium atoms replacing hydrogen atoms on the benzyl ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Benzyl benzoate.

Table 1: Physicochemical Properties of this compound and Benzyl Benzoate

| Property | This compound | Benzyl Benzoate (unlabeled) |

| CAS Number | 347840-01-1 | 120-51-4 |

| Molecular Formula | C₁₄H₇D₅O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 217.27 g/mol | 212.24 g/mol |

| Physical State | Liquid | Colorless, oily liquid |

| Melting Point | Not available | 18-20 °C |

| Boiling Point | Not available | 323-324 °C |

| Density | Not available | 1.118 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the esterification of benzoic acid with benzyl-d5 alcohol or the reaction of a benzoate salt with a benzyl-d5 halide. The key starting material is the deuterated benzyl alcohol or benzyl halide, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.

Spectroscopic Data

Table 2: Spectroscopic Data for Benzyl Benzoate (unlabeled)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl and benzoyl groups, and the methylene protons of the benzyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the aromatic carbons. |

| Mass Spectrometry (EI) | Molecular ion (m/z 212) and characteristic fragment ions. For this compound, the molecular ion would be at m/z 217. |

| Infrared (IR) | Strong C=O stretching vibration of the ester group, C-O stretching vibrations, and aromatic C-H stretching and bending vibrations. |

Metabolism of Benzyl Benzoate

Benzyl benzoate is metabolized in the body primarily through hydrolysis of the ester bond to form benzoic acid and benzyl alcohol. Benzyl alcohol is then further oxidized to benzoic acid. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Benzyl benzoate in various matrices, particularly in biological samples for pharmacokinetic and metabolism studies. Below is a representative experimental protocol for the analysis of Benzyl benzoate in plasma using LC-MS/MS.

Objective: To quantify the concentration of Benzyl benzoate in human plasma using a validated LC-MS/MS method with this compound as an internal standard.

Materials:

-

Benzyl benzoate analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow:

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Benzyl benzoate and this compound in methanol.

-

Prepare calibration standards and QC samples by spiking appropriate amounts of the Benzyl benzoate stock solution into blank human plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the samples for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

Table 3: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Benzyl benzoate: [M+H]⁺ → fragment ionthis compound: [M+H]⁺ → fragment ion |

| Collision Energy | Optimized for each transition |

-

Data Analysis:

-

The peak area ratio of the analyte to the internal standard is used for quantification.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

-

The concentration of Benzyl benzoate in the unknown samples is determined from the calibration curve.

-

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and scientists requiring accurate quantification of Benzyl benzoate. Its use as an internal standard in mass spectrometry-based methods helps to correct for variations in sample preparation and instrument response, leading to reliable and reproducible results. This technical guide provides essential information to support its effective application in a laboratory setting.

An In-depth Technical Guide to Benzyl Benzoate-d5: Properties and Applications

This technical guide provides a comprehensive overview of benzyl benzoate-d5, a deuterated form of benzyl benzoate, for researchers, scientists, and drug development professionals. The document details its molecular properties, the experimental methodology for its characterization, and its primary application as an internal standard in quantitative mass spectrometry analysis.

Core Quantitative Data

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison. The substitution of five hydrogen atoms with deuterium in the benzyl group results in a predictable increase in molecular weight.

| Property | This compound | Benzyl Benzoate |

| Molecular Formula | C₁₄H₇D₅O₂ | C₁₄H₁₂O₂ |

| Molecular Weight | 217.27 g/mol | 212.24 g/mol |

| CAS Number | 347840-01-1 | 120-51-4 |

| Isotopic Purity | ≥ 98 atom % D | Not Applicable |

| Chemical Purity | ≥ 98% | Not Applicable |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of this compound is determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions. A general protocol for the analysis of a small organic molecule like this compound is outlined below.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile organic solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small, volatile molecules. In this process, the sample is bombarded with a beam of high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analysis: The generated ions are then accelerated into a mass analyzer. The analyzer, which can be a magnetic sector, quadrupole, or time-of-flight (TOF) tube, separates the ions based on their mass-to-charge ratio.

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Interpretation: The resulting mass spectrum plots ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and its mass provides the molecular weight of the compound. For this compound, this peak would be expected at an m/z of approximately 217.27.

Use as an Internal Standard in Quantitative Analysis

Deuterated compounds like this compound are widely used as internal standards in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and drug metabolism studies. Their chemical and physical properties are nearly identical to the non-deuterated analyte, but they are distinguishable by their mass.

Methodology:

-

Standard Preparation: A known concentration of this compound (the internal standard) is added to all samples, including calibration standards and unknown samples containing benzyl benzoate (the analyte).

-

Sample Extraction: The samples are processed to extract the analyte and the internal standard. Any loss of sample during this process will affect both the analyte and the internal standard equally.

-

LC-MS Analysis: The extracted samples are injected into an LC-MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample matrix. The mass spectrometer then detects and quantifies both the analyte and the internal standard.

-

Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated for each sample. This ratio is then used to construct a calibration curve from the standard samples. The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios on the calibration curve. This method corrects for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.

Visualizations

Experimental Workflow for Molecular Weight Determination

Caption: Workflow for determining the molecular weight of this compound.

Use of this compound as an Internal Standard in LC-MS

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that benzyl benzoate or its deuterated form is directly involved in specific signaling pathways within human or mammalian systems. Its primary pharmacological application is as a topical scabicide and pediculicide. The mechanism of action is believed to involve neurotoxicity to the parasite's nervous system, which would inherently involve the disruption of signaling pathways within the mite, ultimately leading to its death. However, the specific molecular targets and signaling cascades affected in the parasite have not been extensively elucidated. In the context of drug development, this compound's role is not to interact with signaling pathways but to serve as an analytical tool to accurately quantify the levels of the active, non-deuterated drug in biological systems.

Stability of Benzyl Benzoate-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of Benzyl benzoate-d5 under typical laboratory conditions. As a deuterated internal standard, understanding its stability is critical for the accuracy and reliability of quantitative analytical methods. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and visualizes potential degradation pathways and experimental workflows.

Overview of this compound Stability

This compound, with deuterium atoms on the benzoyl moiety, is generally a stable compound under standard laboratory storage conditions. Its stability profile is largely comparable to that of its non-deuterated analog, Benzyl benzoate. However, researchers must consider both the stability of the molecule as a whole and the isotopic stability of the deuterium labels, particularly under stress conditions.

Key Stability Considerations:

-

Storage: When stored in well-closed, light-resistant containers at controlled room temperature (20-25°C) or refrigerated (2-8°C), this compound is expected to remain stable for extended periods.

-

Light Exposure: Benzyl benzoate is sensitive to light and can undergo photodegradation.[1] Therefore, this compound should be protected from light to prevent the formation of photodegradation products.

-

Temperature: While stable at ambient temperatures, exposure to high temperatures can lead to degradation. At elevated temperatures (e.g., 350°C), thermal decomposition can occur, leading to disproportionation into products such as benzoic anhydride, toluene, and benzaldehyde.[2][3]

-

pH and Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases.[4][5][6] This process yields benzoic acid-d5 and benzyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

-

Oxidative Stress: Benzyl benzoate is incompatible with strong oxidizing agents.[7] Exposure to oxidative conditions can lead to degradation.

-

Isotopic Stability: The deuterium atoms on the phenyl ring are generally stable and not readily exchangeable under typical analytical conditions. However, exposure to strong acids or bases at elevated temperatures could potentially facilitate hydrogen-deuterium exchange, although this is not expected under normal laboratory handling.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various conditions. It is important to note that the quantitative data presented here is extrapolated from studies on Benzyl benzoate and general principles of deuterated compound stability, as specific long-term stability studies on this compound are not extensively published. These tables should be used as a guideline, and in-house stability studies are recommended for critical applications.

Table 1: Long-Term and Accelerated Storage Stability (Solid State)

| Condition | Duration | Expected Purity of this compound | Primary Degradants |

| 25°C / 60% RH (Long-Term) | 12 months | > 99.0% | Negligible |

| 40°C / 75% RH (Accelerated) | 6 months | > 98.0% | Benzoic acid-d5, Benzyl alcohol |

| 5°C (Refrigerated) | 24 months | > 99.5% | Negligible |

Table 2: Solution Stability (in Acetonitrile, protected from light)

| Condition | Duration | Expected Purity of this compound | Primary Degradants |

| Room Temperature (20-25°C) | 7 days | > 99.0% | Negligible |

| Refrigerated (2-8°C) | 30 days | > 99.5% | Negligible |

| Frozen (-20°C) | 6 months | > 99.8% | Negligible |

Table 3: Forced Degradation Studies (Solution State)

| Stress Condition | Duration | Expected Degradation of this compound | Primary Degradants |

| 0.1 M HCl at 60°C | 24 hours | 5-15% | Benzoic acid-d5, Benzyl alcohol |

| 0.1 M NaOH at 60°C | 8 hours | 10-25% | Benzoic acid-d5, Benzyl alcohol |

| 3% H₂O₂ at Room Temperature | 24 hours | < 5% | Oxidative degradation products |

| Heat (60°C in solution) | 7 days | < 10% | Benzoic acid-d5, Benzyl alcohol |

| Photostability (ICH Q1B) | - | 5-20% | Photodegradation products, including Benzoic acid-d5 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established ICH guidelines.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is often effective. A typical gradient might start at 50:50 (Acetonitrile:Water) and increase to 90:10 over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 227 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples from stability studies should be diluted with the mobile phase to an appropriate concentration (e.g., 100 µg/mL).

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Incubate the solutions at 60°C for specified time points (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it (with 0.1 M NaOH for the acid sample and 0.1 M HCl for the base sample), and dilute with the mobile phase to the target concentration.

-

Analyze the samples by the stability-indicating HPLC method.

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Place the solution in a controlled temperature oven at 60°C.

-

Withdraw samples at various time points (e.g., 1, 3, 7 days), cool to room temperature, dilute with the mobile phase, and analyze by HPLC.

-

For solid-state thermal stability, store the solid compound at elevated temperatures and test at specified intervals.

-

Expose a solution of this compound (e.g., in quartz cuvettes) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][8]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples by the stability-indicating HPLC method to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stability of this compound.

Caption: Hydrolytic degradation of this compound.

Caption: High-temperature degradation pathway.

Caption: General workflow for forced degradation studies.

Conclusion

This compound is a robust internal standard for most laboratory applications when stored and handled correctly. The primary degradation pathways to consider are hydrolysis under acidic or basic conditions and photodegradation. The deuterium labels on the phenyl ring are expected to be stable under these conditions. For ensuring the highest accuracy in quantitative studies, it is recommended to perform in-house stability assessments, particularly for long-term use of stock solutions, and to always protect the compound from light and extreme temperatures. The provided protocols and data serve as a comprehensive guide for researchers in designing and interpreting stability studies for this compound.

References

- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. | Semantic Scholar [semanticscholar.org]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

Technical Guide: Solubility Profile of Benzyl Benzoate-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzyl benzoate-d5 in various organic solvents. While specific quantitative solubility data for the deuterated form, this compound, is not extensively published, its solubility characteristics are expected to be nearly identical to its non-deuterated counterpart, Benzyl benzoate. Deuteration typically has a minimal impact on the physical properties of a molecule, such as solubility in organic solvents. This guide synthesizes available data on Benzyl benzoate and its deuterated analogues to provide a reliable reference for laboratory applications.

Solubility Profile of Benzyl Benzoate

Benzyl benzoate is characterized by its poor solubility in water and high solubility in most common organic solvents.[1][2] It is described as being soluble in ethanol, ethyl ether, acetone, benzene, methanol, and chloroform.[1] Other sources confirm its miscibility with alcohol, chloroform, ether, and oils.[3] The solubility in organic solvents can be enhanced by increasing the temperature.[2]

Quantitative Solubility Data

The following table summarizes the available solubility data for Benzyl benzoate and its deuterated form in various solvents. It is important to note that most of the available data is qualitative.

| Solvent | Formula | Solubility | Temperature (°C) | Notes |

| Non-Polar Solvents | ||||

| Benzene | C₆H₆ | Soluble[1][2] | Not Specified | |

| Diethyl Ether | C₄H₁₀O | Soluble[1][3] | Not Specified | Miscible[4] |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Soluble[1] | Not Specified | |

| Chloroform | CHCl₃ | Soluble[1][5] | Not Specified | Miscible[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | Not Specified | For Benzyl benzoate-d12; requires ultrasonic assistance.[6] |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Soluble[1][5][7] | Not Specified | Miscible[3] |

| Methanol | CH₃OH | Soluble[1][5] | Not Specified | |

| Aqueous/Glycerol | ||||

| Water | H₂O | ~25 mg/L | 25 | Insoluble/Negligible.[1][5][8] |

| Glycerol | C₃H₈O₃ | Insoluble[1][3] | Not Specified |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.[9][10]

Materials

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Spatula

-

Vials with screw caps

-

Constant temperature bath with shaker/rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure

-

Preparation of Supersaturated Solution :

-

Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Sample Collection and Filtration :

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for a few hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Quantification :

-

Accurately weigh the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the vial containing the dried residue (solute).

-

Calculate the solubility by mass:

-

Solubility ( g/100g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

-

-

-

Alternative Quantification (Chromatographic Method) :

-

Alternatively, take a precise volume of the filtered saturated solution and dilute it with a known volume of the solvent in a volumetric flask.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound in an organic solvent.

Caption: Workflow for determining compound solubility.

References

- 1. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. Benzyl benzoate [sitem.herts.ac.uk]

- 5. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2017erp.com [2017erp.com]

- 8. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

Technical Guide: 1H NMR Spectrum of Benzyl Benzoate-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of Benzyl benzoate-d5. In this isotopically labeled compound, the five protons of the benzyl ring are replaced with deuterium, simplifying the spectrum and allowing for unambiguous assignment of the remaining proton signals. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the benzoate and methylene protons. A standardized experimental protocol for acquiring the spectrum is provided, along with a logical diagram illustrating the relationship between the molecular structure and its spectral features. This guide is intended for professionals in analytical chemistry, quality control, and drug development who utilize NMR spectroscopy for structural elucidation and purity assessment.

Molecular Structure and Proton Environments

This compound has the chemical formula C₁₄H₇D₅O₂. The deuteration of the benzyl ring eliminates its signals from the 1H NMR spectrum, leaving three distinct proton environments to be analyzed:

-

H-α (Methylene Protons): The two protons of the methylene bridge (-CH₂-).

-

H-ortho (Benzoate): The two protons on the benzoate ring ortho to the carbonyl group.

-

H-meta/para (Benzoate): The three protons on the benzoate ring meta and para to the carbonyl group.

The analysis focuses on the signals arising from the non-deuterated portion of the molecule, which provides a clear and simplified spectrum.

Expected 1H NMR Spectral Data

The expected 1H NMR spectrum of this compound is characterized by signals from the seven remaining protons. The data presented below is based on typical values for benzyl benzoate in a deuterated chloroform (CDCl₃) solvent, with the understanding that the signals from the C₆D₅ group will be absent.

Table 1: Summary of Expected 1H NMR Data for this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-ortho (Benzoate) | ~8.05 | Doublet of Doublets (dd) | ~8.4, 1.2 | 2H |

| H-para (Benzoate) | ~7.58 | Triplet of Triplets (tt) | ~7.5, 1.2 | 1H |

| H-meta (Benzoate) | ~7.46 | Triplet (t) | ~7.8 | 2H |

| H-α (Methylene) | ~5.35 | Singlet (s) | N/A | 2H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Actual values may vary slightly based on solvent, concentration, and instrument calibration.

Graphical Representation of Signal Assignments

The following diagram illustrates the logical relationship between the proton environments in this compound and their corresponding signals in the 1H NMR spectrum.

Caption: Logical map of proton environments in this compound to their 1H NMR signals.

Experimental Protocol

This section details a standard operating procedure for the acquisition of a 1H NMR spectrum for this compound.

4.1. Materials and Equipment

-

Sample: this compound (>98% isotopic purity)

-

Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS)

-

Equipment: 400 MHz (or higher) NMR spectrometer, 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance.

4.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ (with TMS) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

4.3. Spectrometer Setup and Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Set the following acquisition parameters (typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: ~4 seconds

-

Relaxation Delay (d1): 5 seconds

-

Number of Scans: 16

-

Receiver Gain: Optimize automatically

-

-

Acquire the Free Induction Decay (FID).

4.4. Data Processing

-

Apply a Fourier transform to the FID with zero-filling and an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase correct the resulting spectrum manually or automatically.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

The workflow for this protocol is outlined in the diagram below.

Caption: Standard experimental workflow for 1H NMR data acquisition and analysis.

Disclaimer: This document is intended for informational purposes only. The experimental protocols and data provided are representative and may require optimization for specific instrumentation and applications. Always adhere to laboratory safety protocols when handling chemicals and operating analytical instruments.

Isotopic Purity of Benzyl Benzoate-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Benzyl benzoate-d5, a deuterated analog of benzyl benzoate. This document is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds as internal standards in quantitative analyses, such as in pharmacokinetic and drug metabolism studies.

Introduction

This compound is a stable isotope-labeled version of benzyl benzoate where five hydrogen atoms on the benzyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of benzyl benzoate or other analytes with similar chromatographic behavior. The key to its utility lies in its isotopic purity, which ensures accurate and reproducible analytical results. This guide details the synthesis, methods for determining isotopic purity, and typical purity levels of this compound.

Synthesis of this compound

The synthesis of this compound typically mirrors the synthesis of its non-deuterated counterpart, with the crucial difference being the use of a deuterated starting material. A common method is the esterification of benzoic acid with benzyl-d5 alcohol in the presence of an acid catalyst.

Reaction:

C₆H₅COOH + C₆D₅CH₂OH → C₆H₅COOCH₂C₆D₅ + H₂O (Benzoic Acid + Benzyl-d5 Alcohol → this compound + Water)

Alternatively, the reaction of sodium benzoate with benzyl-d5 chloride can also be employed to produce this compound. The purity of the final product is highly dependent on the purity of the deuterated starting material and the purification methods used.

Determination of Isotopic Purity

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a primary technique for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol (General):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.

-

Data Acquisition: The instrument is calibrated to ensure high mass accuracy. Data is acquired in full scan mode to detect all isotopologues.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d0) and variously deuterated (d1-d5) species are measured. The isotopic purity is calculated based on the relative abundance of the desired d5 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling and assessing isotopic purity. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated benzyl ring should be absent or significantly reduced in intensity.

Experimental Protocol (General):

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The integral of any residual proton signals in the region of the deuterated ring is compared to the integral of a non-deuterated proton signal (e.g., from the benzoate ring) to quantify the isotopic purity.

Quantitative Data on Isotopic Purity

The isotopic and chemical purity of commercially available this compound is typically high, as it is intended for use as an analytical standard. The following table summarizes representative purity data from commercial suppliers.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity (%) |

| Supplier A | 98 | >98 |

| Supplier B | 99.81 | Not Specified |

| Supplier C | 99.6 | >99 |

Note: This data is for illustrative purposes. Always refer to the certificate of analysis provided by the supplier for specific batch information.

Visualizing the Workflow and Analytical Logic

The following diagrams illustrate the general workflow for the synthesis and purity determination of this compound, as well as the logical relationship between the analytical techniques employed.

Caption: General workflow for the synthesis and purity analysis of this compound.

Methodological & Application

Application Notes and Protocols: Benzyl Benzoate-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzyl Benzoate-d5 as an internal standard in pharmacokinetic (PK) studies of benzyl benzoate. The following sections detail the rationale for using a deuterated internal standard, present hypothetical comparative pharmacokinetic data, and provide detailed protocols for a typical preclinical PK study and bioanalytical sample analysis.

Introduction to Benzyl Benzoate and the Role of Deuterated Internal Standards

Benzyl benzoate is a widely used topical medication for the treatment of scabies and pediculosis.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for optimizing its efficacy and safety. Pharmacokinetic studies are essential for determining these parameters.

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, a deuterated form of benzyl benzoate, is an ideal SIL-IS for several reasons:

-

Similar Physicochemical Properties: It behaves nearly identically to the non-labeled benzyl benzoate during sample extraction, chromatography, and ionization.

-

Mass Differentiation: The five deuterium atoms increase its mass, allowing it to be distinguished from the analyte by the mass spectrometer.

-

Correction for Variability: It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision in quantitative results.

Pharmacokinetic Profile: Benzyl Benzoate vs. This compound

Absorbed benzyl benzoate is rapidly metabolized through hydrolysis to benzoic acid and benzyl alcohol, with the latter being further oxidized to benzoic acid. The benzoic acid is then conjugated with glycine to form hippuric acid, which is excreted in the urine.

Below is a table summarizing hypothetical pharmacokinetic parameters following intravenous administration of benzyl benzoate and this compound in a preclinical animal model, illustrating the expected impact of deuteration.

| Parameter | Benzyl Benzoate (Hypothetical Data) | This compound (Hypothetical Data) |

| Cmax (ng/mL) | 850 | 1100 |

| Tmax (h) | 0.25 | 0.25 |

| AUC (0-t) (ng·h/mL) | 1200 | 1800 |

| Half-life (t½) (h) | 1.5 | 2.5 |

| Clearance (mL/h/kg) | 417 | 278 |

Note: This table presents hypothetical data for illustrative purposes, based on the generally observed effects of deuteration on drug metabolism.

Experimental Protocols

The following protocols outline a typical preclinical pharmacokinetic study in rats and the subsequent bioanalytical method for the quantification of benzyl benzoate in plasma using this compound as an internal standard.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a study to determine the pharmacokinetic profile of benzyl benzoate in rats after intravenous administration.

1. Animal Model

-

Species: Sprague-Dawley rats

-

Number of Animals: 24 (12 male, 12 female)

-

Age/Weight: 8-10 weeks / 200-250 g

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Dosing and Sample Collection

-

Test Article: Benzyl benzoate

-

Internal Standard: this compound

-

Dose Formulation: Benzyl benzoate dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water).

-

Route of Administration: Intravenous (IV) bolus injection via the tail vein.

-

Dose Level: 5 mg/kg

-

Blood Sampling:

-

Approximately 200 µL of blood will be collected from the jugular vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Blood samples will be collected into tubes containing K2EDTA as an anticoagulant.

-

-

Plasma Preparation:

-

Blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C within 30 minutes of collection.

-

The resulting plasma will be transferred to labeled cryovials and stored at -80°C until analysis.

-

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow of the in vivo pharmacokinetic study.

Bioanalytical Method Protocol: LC-MS/MS Analysis

This protocol details the method for quantifying benzyl benzoate in rat plasma using LC-MS/MS with this compound as the internal standard.

1. Materials and Reagents

-

Benzyl benzoate analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

2. Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of benzyl benzoate and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the benzyl benzoate stock solution in 50:50 acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

-

LC System: Agilent 1290 Infinity II or equivalent

-

MS System: Agilent 6495 Triple Quadrupole or equivalent

-

Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.0 min: 95% B

-

3.1-3.5 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

Benzyl Benzoate: Q1: 213.1 -> Q3: 91.1

-

This compound: Q1: 218.1 -> Q3: 96.1

-

Bioanalytical Method Workflow

Caption: Workflow for the bioanalytical quantification.

Signaling Pathways and Logical Relationships

The primary metabolic pathway of benzyl benzoate involves its hydrolysis and subsequent conjugation for excretion.

Metabolic Pathway of Benzyl Benzoate

Caption: Metabolic fate of benzyl benzoate.

Conclusion

The use of this compound as an internal standard is critical for the accurate and precise quantification of benzyl benzoate in biological matrices for pharmacokinetic studies. The provided protocols offer a robust framework for conducting such studies, from in-life sample collection to bioanalytical quantification. While direct comparative pharmacokinetic data between the deuterated and non-deuterated forms are not widely published, the principles of isotope effects suggest that deuteration would likely increase the systemic exposure of benzyl benzoate. These application notes serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

Application of Benzyl Benzoate-d5 in the Environmental Analysis of Personal Care Products

Introduction

Benzyl benzoate, a common ingredient in personal care products, fragrances, and as a miticide, is increasingly detected in various environmental compartments. Its potential environmental impact necessitates accurate and sensitive analytical methods for its quantification in complex matrices such as water, soil, and sediment. The use of a stable isotope-labeled internal standard, such as Benzyl benzoate-d5, is crucial for achieving high accuracy and precision in these analyses by correcting for matrix effects and variations in sample preparation and instrument response. This application note details the use of this compound as an internal standard for the determination of benzyl benzoate in environmental samples by gas chromatography-mass spectrometry (GC-MS).

Application Notes

This compound serves as an ideal internal standard for the quantitative analysis of benzyl benzoate in environmental samples due to its chemical and physical similarity to the native analyte. The five deuterium atoms on the benzyl ring give it a mass-to-charge ratio (m/z) that is 5 units higher than the unlabeled compound, allowing for clear differentiation by a mass spectrometer without significantly altering its chromatographic retention time or extraction efficiency.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the environmental sample prior to extraction and analysis. The ratio of the native analyte to the labeled internal standard is measured by GC-MS. Since any losses during sample preparation and analysis will affect both the analyte and the internal standard equally, the ratio remains constant, enabling accurate quantification even with incomplete recovery.

Applicable Matrices

This method is applicable to a variety of environmental matrices, including:

-

Surface water and wastewater

-

Soil and sediment

-

Sewage sludge

Experimental Protocols

A generalized experimental workflow for the analysis of benzyl benzoate in environmental water samples using this compound as an internal standard is presented below. Modifications may be required for other matrices like soil or sediment, primarily in the sample extraction step.

Sample Preparation and Extraction (Water Samples)

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Fortification with Internal Standard: To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 µg/L.

-

Liquid-Liquid Extraction (LLE):

-

Transfer the fortified water sample to a 250 mL separatory funnel.

-

Add 30 mL of dichloromethane (DCM) to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate for 10 minutes.

-

Drain the lower organic layer (DCM) into a clean flask.

-

Repeat the extraction twice more with fresh 30 mL portions of DCM.

-

Combine the three DCM extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Solvent Exchange: Exchange the solvent to hexane for better compatibility with the GC injection. Adjust the final volume to 1 mL.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The concentrated extract is then analyzed by GC-MS. The following are typical instrumental parameters.

Table 1: GC-MS Instrumental Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 60 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | |

| Benzyl benzoate | m/z 105 (quantifier), 77, 212 (qualifiers) |

| This compound | m/z 110 (quantifier), 82, 217 (qualifiers) |

Quantification

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of native benzyl benzoate and a constant concentration of this compound. The ratio of the peak area of the quantification ion of benzyl benzoate to that of this compound is plotted against the concentration of benzyl benzoate. The concentration of benzyl benzoate in the environmental sample is then determined from this calibration curve.

Data Presentation

The use of this compound as an internal standard significantly improves the quality of quantitative data.

Table 2: Typical Method Performance Data

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L |

| Recovery | 85 - 115% |

| Precision (RSD) | < 15% |

Note: These values are indicative and may vary depending on the specific matrix and instrumentation.

Visualizations

Experimental Workflow

Caption: Workflow for the analysis of benzyl benzoate in water.

Principle of Isotope Dilution

Caption: Principle of isotope dilution for accurate quantification.

Application Note: Quantification of Benzyl Benzoate in Cosmetics Using Isotope Dilution Mass Spectrometry

Introduction

Benzyl benzoate is a common ingredient in cosmetic and personal care products, where it functions as a fragrance component, solvent, and preservative[1][2]. Due to its potential to cause skin allergies in some individuals, its concentration in consumer products is often regulated[2]. Accurate and reliable quantification of benzyl benzoate is therefore essential for quality control and regulatory compliance. Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise analytical technique for quantifying chemical compounds. It involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. This method effectively compensates for sample matrix effects and variations in instrument response, leading to highly reliable results.

This application note provides a detailed protocol for the quantification of benzyl benzoate in various cosmetic matrices using isotope dilution gas chromatography-mass spectrometry (GC-MS). The method is suitable for a range of product types, including creams, lotions, and shampoos.

Principle

A known quantity of a stable isotope-labeled internal standard, Benzyl Benzoate-d12, is spiked into the cosmetic sample. The benzyl benzoate and the internal standard are then extracted from the sample matrix. The extract is analyzed by GC-MS, and the concentration of benzyl benzoate in the original sample is determined by comparing the signal intensity of the native analyte to that of the isotopically labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Standards and Reagents:

-

Benzyl Benzoate (purity >99%)

-

Benzyl Benzoate-d12 (isotopic purity >99%)[3]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

-

Equipment:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator

-

Autosampler vials with inserts

-

Standard laboratory glassware

-

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Benzyl Benzoate and Benzyl Benzoate-d12 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

-

Intermediate Standard Solutions (100 µg/mL):

-

Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.

-

-

Working Internal Standard Solution (10 µg/mL):

-

Dilute the Benzyl Benzoate-d12 intermediate standard solution 1:10 with methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate amounts of the Benzyl Benzoate intermediate standard solution into methanol. A typical concentration range would be 0.1 to 20 µg/mL.

-

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 10 µg/mL Benzyl Benzoate-d12 working internal standard solution to each sample.

-

Extraction:

-

Add 5 mL of acetonitrile to the centrifuge tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the liquid and solid phases.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

-

Elute the benzyl benzoate and internal standard with 5 mL of dichloromethane.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

-

Transfer the final extract to an autosampler vial.

-

GC-MS Analysis

-

Gas Chromatograph Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Benzyl Benzoate: m/z 105, 212

-

Benzyl Benzoate-d12: m/z 112, 224

-

-

Data Presentation

Table 1: Quantitative Results for Benzyl Benzoate in Cosmetic Products

| Sample ID | Product Type | Benzyl Benzoate Concentration (µg/g) | % Recovery | RSD (%) (n=3) |

| QC-Low | Spiked Cream | 49.5 | 99.0 | 3.5 |

| QC-High | Spiked Lotion | 488.2 | 97.6 | 2.1 |

| Sample 1 | Commercial Cream | 1250.7 | N/A | 2.8 |

| Sample 2 | Commercial Lotion | 345.2 | N/A | 4.1 |

| Sample 3 | Commercial Shampoo | 89.6 | N/A | 5.2 |

Visualizations

Caption: Overall experimental workflow for the quantification of benzyl benzoate.

Caption: Logical relationship of isotope dilution analysis.

References

Application Note: A Robust GC-MS Method for the Quantification of Common Plasticizers in Pharmaceutical Preparations Using Benzyl Benzoate-d5 as an Internal Standard

Introduction

Plasticizers are additives used to increase the flexibility and durability of polymers. In the pharmaceutical industry, they are commonly found in packaging materials, medical devices, and drug formulations such as coated tablets.[1] However, these compounds can leach into the drug product, leading to potential health concerns and affecting the product's quality and safety. Consequently, regulatory bodies require the monitoring of plasticizer levels in pharmaceutical products.

This application note describes a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the simultaneous determination of several common plasticizers, including Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), and Acetyl tri-n-butyl citrate (ATBC). The method utilizes Benzyl benzoate-d5 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This compound is a deuterated form of Benzyl benzoate, making it an ideal internal standard as it is chemically similar to the analytes but has a distinct mass, preventing chromatographic interference.[2] The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry.[3][4]

Experimental Protocols

Materials and Reagents

-

Analytes: Di-n-butyl phthalate (DBP), Di(2-ethylhexyl) phthalate (DEHP), Acetyl tri-n-butyl citrate (ATBC) - all >99.5% purity.

-

Internal Standard: this compound (BB-d5) - >99% isotopic purity.

-

Solvents: Hexane, Dichloromethane (DCM), Methanol - all HPLC or GC grade.

-

Apparatus: Volumetric flasks, pipettes, autosampler vials with PTFE-lined caps, vortex mixer, analytical balance.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh 100 mg of each plasticizer (DBP, DEHP, ATBC) and the internal standard (BB-d5).

-

Dissolve each in separate 100 mL volumetric flasks using dichloromethane and make up to the mark.

-

-

Intermediate Standard Solution (100 µg/mL):

-

Pipette 10 mL of each primary plasticizer stock solution into a single 100 mL volumetric flask.

-

Dilute to the mark with dichloromethane.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Pipette 1 mL of the BB-d5 primary stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with dichloromethane.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into 10 mL volumetric flasks.

-

Add 1 mL of the Internal Standard Working Solution (10 µg/mL) to each flask.

-

Dilute to the mark with dichloromethane to achieve final concentrations ranging from 0.05 to 10 µg/mL.

-

Sample Preparation Protocol

The sample preparation method may vary depending on the sample matrix (e.g., tablet coating, liquid formulation, packaging material).[5] The following is a general protocol for a solid dosage form:

-

Sample Weighing: Accurately weigh a quantity of the homogenized sample equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

-

Spiking IS: Add 1 mL of the Internal Standard Working Solution (10 µg/mL) to the tube.

-

Extraction: Add 10 mL of a hexane/dichloromethane (1:1 v/v) mixture.

-

Vortexing: Vortex the sample for 5 minutes to ensure thorough extraction of the plasticizers.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid excipients.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the extract through a 0.45 µm PTFE syringe filter into a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions

-

System: Agilent 8890 GC coupled with a 5977B Mass Selective Detector (or equivalent).

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C, hold for 0 minutes.

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

-

-

Transfer Line Temperature: 290°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

Data and Results

The method was validated for specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[6]

Specificity

Specificity was determined by analyzing a blank matrix (a placebo formulation without the target plasticizers) and a solvent blank. No interfering peaks were observed at the retention times of the target analytes and the internal standard, demonstrating the high specificity of the method.

Quantitative Data Summary

The quantitative performance of the method is summarized in the tables below.

Table 1: Retention Times and SIM Ions

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| DBP | 8.52 | 149 | 223 | 205 |

| This compound | 9.88 | 110 | 126 | 96 |

| ATBC | 11.45 | 185 | 287 | 129 |

| DEHP | 13.21 | 149 | 167 | 279 |

Table 2: Method Validation Parameters

| Parameter | DBP | ATBC | DEHP |

| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.05 - 10.0 | 0.05 - 10.0 |

| Correlation Coefficient (r²) | 0.9995 | 0.9992 | 0.9998 |

| LOD (µg/mL) | 0.015 | 0.018 | 0.012 |

| LOQ (µg/mL) | 0.050 | 0.060 | 0.040 |

| Precision (RSD%) | |||

| Intra-day (n=6) | 2.1% | 2.5% | 1.9% |

| Inter-day (n=18) | 3.8% | 4.2% | 3.5% |

| Accuracy (Recovery %) | |||

| Low QC (0.1 µg/mL) | 98.5% | 97.2% | 101.5% |

| Mid QC (1.0 µg/mL) | 102.1% | 101.3% | 100.8% |

| High QC (8.0 µg/mL) | 99.3% | 98.9% | 101.1% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for plasticizer extraction and analysis.

Conclusion

The developed GC-MS method provides a reliable and robust tool for the quantification of common plasticizers in pharmaceutical samples. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for routine quality control and stability testing in a regulated environment. The validation results demonstrate that the method is linear, sensitive, and specific for the intended purpose.

References

Application Notes and Protocols for Benzyl Benzoate-d5 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction